(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
CAS No.: 894684-58-3
Cat. No.: VC4953477
Molecular Formula: C20H14BrFN2O3S2
Molecular Weight: 493.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894684-58-3 |
|---|---|
| Molecular Formula | C20H14BrFN2O3S2 |
| Molecular Weight | 493.37 |
| IUPAC Name | (3Z)-3-[(2-bromoanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
| Standard InChI | InChI=1S/C20H14BrFN2O3S2/c21-15-3-1-2-4-16(15)23-11-18-19(25)20-17(9-10-28-20)24(29(18,26)27)12-13-5-7-14(22)8-6-13/h1-11,23H,12H2/b18-11- |
| Standard InChI Key | BALYQRVUCSXKGJ-WQRHYEAKSA-N |
| SMILES | C1=CC=C(C(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)Br |
Introduction
The compound (3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c] thiazine-2,2,4-trione is a complex organic molecule belonging to the class of thieno[3,2-c] thiazine derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. The specific compound features a unique molecular structure with a thieno-thiazine core, which is of interest for potential applications in pharmaceuticals.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods for synthesizing similar thieno-thiazine derivatives include:
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Starting Materials: Often involve aromatic amines and appropriate thiazine precursors.
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Reaction Conditions: Controlled temperatures, pH levels, and inert atmospheres are crucial to ensure high yields and purity.
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Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and composition.
Biological Activities and Potential Applications
Research on similar compounds suggests potential therapeutic uses, including activity against cancer cell lines or bacterial strains. The mechanism of action may involve interaction with specific biological targets such as enzymes or receptors. The thieno-thiazine core can mimic natural substrates or inhibitors due to its structural similarity to biologically relevant molecules.
| Potential Application | Description |
|---|---|
| Anticancer Activity | Similar compounds have shown activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. |
| Antimicrobial Activity | Potential for inhibiting bacterial growth, though specific data for this compound is not available. |
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